1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)-
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Overview
Description
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with methyl and phenylmethyl groups.
Preparation Methods
The synthesis of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrole with benzyl chloride under basic conditions to introduce the phenylmethyl groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, facilitating the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated pyrrole compounds .
Scientific Research Applications
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- can be compared with other similar compounds, such as:
2,2′-(Phenylmethylene)bis(1H-pyrrole): This compound has a similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
1H-Pyrrole, 2-methyl-: This simpler compound lacks the phenylmethyl groups, making it less complex and potentially less versatile in applications.
1H-Pyrrole, 1-(phenylmethyl)-: This compound has only one phenylmethyl group, which may influence its chemical properties and reactivity compared to the bis-substituted derivative.
The uniqueness of 1H-Pyrrole, 2-methyl-1,5-bis(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
664981-10-6 |
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Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1,2-dibenzyl-5-methylpyrrole |
InChI |
InChI=1S/C19H19N/c1-16-12-13-19(14-17-8-4-2-5-9-17)20(16)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |
InChI Key |
AXUNUPYZRYJFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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